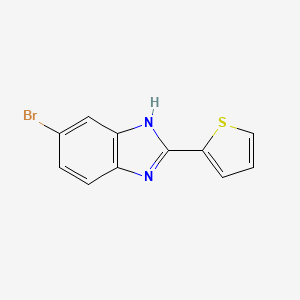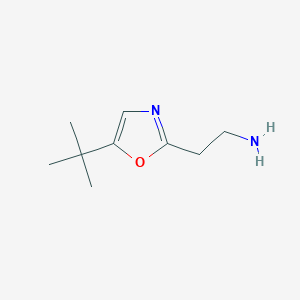
(3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide,” also known by its IUPAC name 3-chloro-N-(5-oxo-7-phenyl-6,7,8,9-tetrahydroquinazolin-2-yl)benzamide , is a complex organic compound. Let’s break down its structure:
- The core structure consists of a quinazolinone ring system, which is fused with a phenyl ring.
- The 3-chlorophenyl group is attached to the quinazolinone ring.
- The carboxamide functional group is present at the other end of the phenyl ring.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminobenzamide with 3-chlorobenzoyl chloride, followed by cyclization to form the quinazolinone ring. The reaction proceeds under appropriate solvent and temperature conditions.
Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations.
Analyse Des Réactions Chimiques
Reactions::
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzamide with 3-chlorobenzoyl chloride. This forms the quinazolinone ring system.
Substitution Reactions: The 3-chlorophenyl group can undergo substitution reactions (e.g., nucleophilic aromatic substitution) to modify the compound.
Reduction: Reduction of the carbonyl group in the quinazolinone ring may be achieved using appropriate reducing agents.
- Cyclization: 2-aminobenzamide, 3-chlorobenzoyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane).
- Substitution: Nucleophiles (e.g., amines), solvent (e.g., DMF).
- Reduction: Appropriate reducing agents (e.g., lithium aluminum hydride).
Major Products:: The major product is the titled compound itself, “(3-chlorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide.”
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Biological Studies: It may act as a molecular probe to investigate biological pathways.
Materials Science: Its unique structure could inspire novel materials.
Mécanisme D'action
The exact mechanism of action remains an active area of research. potential targets and pathways include:
Enzymes: Interaction with enzymes involved in cellular processes.
Cell Signaling: Modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
While this compound is unique due to its specific substitution pattern and fused ring system, related compounds include:
Quinazolinones: Similar ring systems but with different substituents.
Phenylcarboxamides: Other compounds with phenyl and carboxamide groups.
Remember that further research and experimentation are necessary to fully understand the compound’s properties and applications.
Propriétés
Formule moléculaire |
C21H16ClN3O2 |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
3-chloro-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-8-4-7-14(9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-5-2-1-3-6-13/h1-9,12,15H,10-11H2,(H,23,24,25,27) |
Clé InChI |
FWYXUSPUGRKIDT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)

![4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12123728.png)

![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12123735.png)


![N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123764.png)

![(4-Bromo-2-methylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123770.png)



